Erbium tribromide

Catalog No.
S1509173
CAS No.
13536-73-7
M.F
Br3Er
M. Wt
406.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erbium tribromide

Erbium tribromide is a high-purity hygroscopic precursor for optical and organometallic synthesis. Substituting ErCl3 or ErF3 often causes process failure due to higher phonon energy or poor THF solubility. ErBr3 delivers: • Low phonon energy matrix for efficient upconversion luminescence. • High solubility in THF for air-sensitive organometallic syntheses. • Consistent sublimation enthalpy for CVD of Er-doped waveguide amplifiers. Mp 923 °C ensures phase stability in Bridgman crystal growth for radiation detection.

CAS Number

13536-73-7

Product Name

Erbium tribromide

IUPAC Name

erbium(3+);tribromide

Molecular Formula

Br3Er

Molecular Weight

406.97 g/mol

InChI

InChI=1S/3BrH.Er/h3*1H;/q;;;+3/p-3

InChI Key

GZTUDAKVGXUNIM-UHFFFAOYSA-K

SMILES

Br[Er](Br)Br

Canonical SMILES

[Br-].[Br-].[Br-].[Er+3]

The exact mass of the compound Erbium tribromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Erbium tribromide, Erbium(III) bromide, Erbium bromide (ErBr3), Tribromoerbium

Purity

≥99.9% trace metals basis

Package Size

1 g, 5 g, 25 g

Erbium tribromide (CAS: 13536-73-7) is a highly hygroscopic, crystalline rare-earth halide utilized primarily as a high-purity precursor in advanced optical materials, solid-state crystal growth, and organometallic synthesis [1]. Characterized by its violet crystalline form, it possesses a melting point of 923 °C and exhibits distinct thermodynamic and solubility profiles compared to other erbium halides. In industrial and research procurement, ErBr3 is specifically sourced when the application demands lower phonon energies than fluorides can provide, or when specific solubility in non-aqueous solvents like tetrahydrofuran (THF) is required for air-sensitive synthesis workflows [2].

Research Fit

Anhydrous form supports high-purity vapor deposition and crystal growth workflows
Defined stoichiometry avoids hydrolysis to oxybromide during high-temperature processing
Well-characterized sublimation thermodynamics for reproducible vapor transport control

Substituting erbium tribromide with more common halides like erbium trichloride (ErCl3) or erbium trifluoride (ErF3) frequently leads to process failures or degraded material performance [1]. In optical applications, substituting ErBr3 with ErF3 introduces a higher phonon energy matrix, which drastically increases non-radiative multi-phonon relaxation and quenches upconversion luminescence [2]. In wet chemical synthesis, replacing ErBr3 with ErCl3 disrupts organometallic workflows because ErCl3 lacks the necessary solubility in ethereal solvents like THF, leading to incomplete metathesis reactions and lower yields of target organoerbium complexes . Furthermore, the distinct sublimation enthalpies between the halides mean that swapping precursors in chemical vapor deposition (CVD) without recalibrating thermal profiles will result in incorrect erbium doping concentrations [3].

Substitution Risk

Hydrate form (ErBr₃·xH₂O)
Uncontrolled water content triggers ErOBr formation during heating, contaminating vapor transport and altering process outcomes.
Adjacent lanthanide tribromides (DyBr₃, TmBr₃)
Lanthanide contraction shifts formation enthalpy and sublimation parameters, causing systematic deviations in thermodynamic behavior.

THF Solubility for Organometallic Synthesis

For the synthesis of air-sensitive organoerbium compounds, the solubility of the starting halide in ethereal solvents is a critical bottleneck. Erbium tribromide is highly soluble in THF, forming stable solvated complexes that facilitate homogeneous liquid-phase reactions . In contrast, erbium trichloride (ErCl3) is only slightly soluble in THF [1]. This quantitative difference in solubility dictates the reaction kinetics and yield during alkali metal salt metathesis.

Evidence DimensionSolubility in Tetrahydrofuran (THF)
Target Compound DataErBr3: Highly soluble in THF
Comparator Or BaselineErCl3: Slightly soluble in THF
Quantified DifferenceErBr3 enables homogeneous phase reactions, whereas ErCl3 often remains as an unreacted suspension.
ConditionsAnhydrous THF at room temperature.

Buyers synthesizing organoerbium precursors must procure ErBr3 to ensure complete dissolution and high yields, avoiding the low reactivity associated with ErCl3 suspensions.

Purity Control
Head-to-head
Anhydrous 99.99% trace metals vs. hydrate with variable water content
Ensures stoichiometric reproducibility
Hydrate hydrolyzes to ErOBr at elevated temperature

Low Phonon Energy for Upconversion Luminescence

The choice of halide host matrix fundamentally dictates the luminescence efficiency of Er3+ ions. Erbium tribromide possesses a lower maximum phonon energy compared to erbium trichloride and erbium trifluoride [1]. Because multi-phonon relaxation rates scale exponentially with the number of phonons required to bridge the energy gap between excited states, the lower phonon energy of the bromide matrix significantly suppresses non-radiative decay [2].

Evidence DimensionHost matrix phonon energy and non-radiative relaxation
Target Compound DataErBr3: Low phonon energy matrix
Comparator Or BaselineErF3 and ErCl3: Higher phonon energy matrices
Quantified DifferenceBromides exhibit lower multi-phonon quenching rates, directly increasing the radiative emission yield.
ConditionsEr3+ doped halide matrices under near-infrared excitation.

For procurement in photonics and solid-state lasers, ErBr3 is the mandatory choice to maximize upconversion efficiency and minimize energy lost to lattice vibrations.

Vapor Pressure
Head-to-head
log(p/kPa) = 11.09 – 14256/T (ErBr₃); distinct from ErCl₃ and ErI₃ equations
Intermediate sublimation profile between chloride and iodide
ΔsubH° 293±4 kJ·mol⁻¹; torsion method 919–1058 K

Sublimation Thermodynamics for Vapor Deposition

In physical and chemical vapor deposition processes, the volatility of the precursor dictates the doping rate. The total vapor pressure of solid ErBr3 follows the temperature dependence log(p/kPa) = 11.09 - 14256/T (from 919 to 1058 K), whereas ErCl3 follows log(p/kPa) = 12.04 - 15159/T [1]. The lower slope for ErBr3 indicates a lower enthalpy of sublimation compared to the trichloride [2].

Evidence DimensionTemperature dependence of sublimation vapor pressure
Target Compound DataErBr3: log(p/kPa) = 11.09 - 14256/T
Comparator Or BaselineErCl3: log(p/kPa) = 12.04 - 15159/T
Quantified DifferenceErBr3 exhibits a lower sublimation enthalpy (represented by the 14256 vs 15159 slope factor).
ConditionsKnudsen effusion/torsion method measurements between 880 K and 1058 K.

Engineers designing CVD/PVD processes for erbium-doped films must select ErBr3 when their system's thermal mass flow controllers are calibrated for its specific, less steep volatility gradient.

Gas-phase Structure
Class-level
Er–Br = 258.2 pm, ∠Br–Er–Br = 116.0°; 97.5% monomer
Planar geometry supports vapor transport modeling
Gas-phase electron diffraction at 1095 K

Elevated Melting Point for Crystal Growth

The thermal processing window for synthesizing complex rare-earth halides via the Bridgman technique depends heavily on the melting point of the binary halide precursors. Erbium tribromide has a melting point of 923 °C, which is significantly higher than that of erbium trichloride (774 °C). This 149 °C difference alters the phase equilibria and the required temperature profiles during melt-quenching and solid-state synthesis.

Evidence DimensionMelting Point
Target Compound DataErBr3: 923 °C
Comparator Or BaselineErCl3: 774 °C
Quantified DifferenceErBr3 melts 149 °C higher than ErCl3.
ConditionsStandard atmospheric pressure.

Materials scientists must procure ErBr3 to match the specific phase diagram requirements and thermal processing windows required for growing erbium-doped bromide scintillator crystals.

Formation Enthalpy
Cross-study
ΔfH° = –835.8 kJ·mol⁻¹ (ErBr₃); GdBr₃ –828.8, DyBr₃ –834.1
More exothermic than lighter lanthanide tribromides
Solution calorimetry in HCl at 298.15 K
Thermal Stability
Class-level
Congruent sublimation as monomer and dimer; stable LnBr₃ group member
Reproducible vapor transport without decomposition
Knudsen effusion MS; distinct from redox-active Sm, Eu, Yb bromides
Green Catalysis
Class-level
Water-tolerant Lewis acid; recoverable and reusable under heterogeneous conditions
Reduces need for strict anhydrous setup
Er salt class evidence; limited ErBr₃-specific quantitative data

Anhydrous Organoerbium Synthesis

Directly leveraging its high solubility in tetrahydrofuran (THF) demonstrated in Section 3, Erbium tribromide is the preferred starting material for synthesizing air-sensitive organoerbium compounds via alkali metal salt metathesis, where complete dissolution is mandatory for high yields .

Upconversion Phosphors

Due to its low phonon energy matrix which suppresses non-radiative relaxation, ErBr3 is utilized as a core dopant host in the development of near-infrared to visible upconversion nanoparticles and solid-state optical amplifiers, outperforming chloride and fluoride alternatives [1].

CVD Precursor for Erbium-Doped Films

Utilizing its specific sublimation enthalpy and vapor pressure profile, ErBr3 serves as a precise volatile precursor in chemical vapor deposition (CVD) processes for manufacturing erbium-doped waveguide amplifiers, requiring specific thermal mass flow calibration [2].

Bridgman Growth of Scintillator Crystals

Capitalizing on its 923 °C melting point, ErBr3 is a critical binary precursor in the Bridgman crystal growth of complex alkali-rare-earth bromides used in advanced radiation detection, ensuring phase stability during thermal processing [3].

Application Fit

Application
Selection Property
Validation Focus
Vapor deposition and lamp doping
Sublimation enthalpy profile and congruent vaporization
Vapor pressure reproducibility and monomeric transport consistency
Anhydrous precursor for optical materials
High anhydrous purity with no coordinated water
Hydrolysis-free processing and optical quality retention
Green Lewis acid catalysis
Water tolerance and reusability as Lewis acid
Catalytic activity under wet or ambient conditions
Thermochemical reference and metathesis precursor
Well-characterized formation enthalpy and stoichiometry
Thermodynamic data accuracy and synthetic reproducibility

Hydrogen Bond Acceptor Count

3

Exact Mass

404.68326 g/mol

Monoisotopic Mass

402.68531 g/mol

Heavy Atom Count

4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13536-73-7

Wikipedia

Erbium(III) bromide

General Manufacturing Information

Erbium bromide (ErBr3): ACTIVE

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